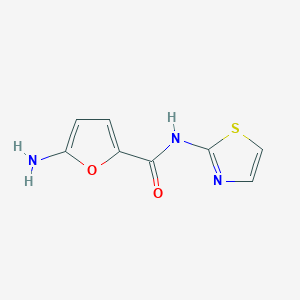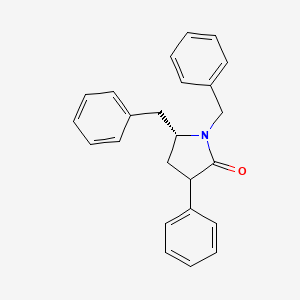
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is a chiral pyrrolidinone derivative. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with benzyl and phenyl groups. The stereochemistry at the 5th position is of particular interest, as it can influence the compound’s reactivity and interactions with biological targets.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one typically involves the enantioselective cyclization of appropriate precursors. One common method involves the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry at the 5th position. For example, the use of 9-epiquininurea in the enantioselective ring-opening of cycloanhydrides has been reported to yield high stereoselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and reagents, are often employed to minimize the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials and catalysts, particularly in the field of asymmetric synthesis .
Mecanismo De Acción
The mechanism of action of (5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-Methylaminomethyl-1-methyl-5-phenylpyrrolidine: A chiral diamine ligand used in copper-catalyzed reactions.
Ethyl (2Z,5R)-2-benzylidene-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with anticancer and anti-inflammatory activity.
3-(5-Phenyl-2H-tetrazol-2-yl)pyridine: A compound synthesized via Chan–Evans–Lam coupling conditions.
Uniqueness
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one is unique due to its specific stereochemistry and the presence of both benzyl and phenyl groups. This combination of structural features imparts distinct reactivity and biological activity, making it a valuable compound in various fields of research and application.
Propiedades
Número CAS |
823786-01-2 |
|---|---|
Fórmula molecular |
C24H23NO |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(5R)-1,5-dibenzyl-3-phenylpyrrolidin-2-one |
InChI |
InChI=1S/C24H23NO/c26-24-23(21-14-8-3-9-15-21)17-22(16-19-10-4-1-5-11-19)25(24)18-20-12-6-2-7-13-20/h1-15,22-23H,16-18H2/t22-,23?/m0/s1 |
Clave InChI |
BLXYCIWRXLEGOZ-NQCNTLBGSA-N |
SMILES isomérico |
C1[C@@H](N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
SMILES canónico |
C1C(N(C(=O)C1C2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


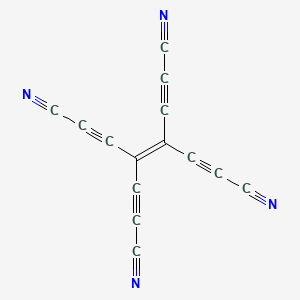
![N-[Cyano(4-fluorophenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14207399.png)
![1,2,3,4,5-Pentafluoro-6-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14207409.png)
![1,3,6-Trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14207420.png)
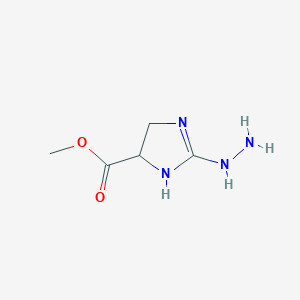
![3-{3-[Ethyl(3-phenylpropyl)amino]propyl}benzene-1,2-diol](/img/structure/B14207432.png)
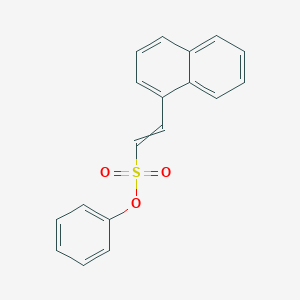
![1-(3-Methylphenyl)-3-[2-[(3-methylphenyl)carbamothioylamino]phenyl]thiourea](/img/structure/B14207438.png)
![N-[(2R)-1-(4-Fluorophenyl)-3-hydroxypropan-2-yl]-N'-phenylurea](/img/structure/B14207451.png)
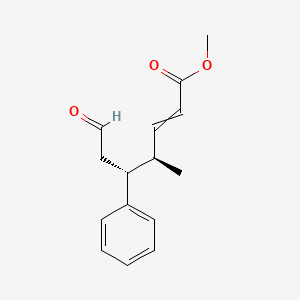
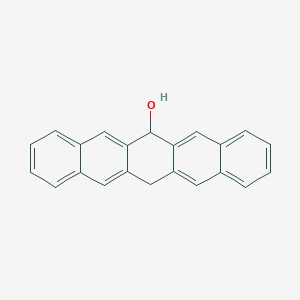
![Benzenemethanamine, N-[1-methyl-1-[(phenylseleno)methyl]-3-butenyl]-](/img/structure/B14207459.png)

